4'-Iodo-2,4,6-trinitrodiphenylamine

Description

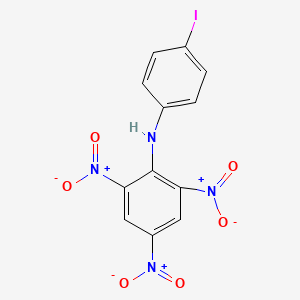

4'-Iodo-2,4,6-trinitrodiphenylamine is a nitro- and iodine-substituted diphenylamine derivative. Its structure comprises two benzene rings linked by an amine group, with three nitro (-NO₂) groups at positions 2, 4, and 6 on one ring and an iodine atom at the 4' position on the opposing ring (derived from SNAr reaction pathways described in ). The molecular formula is C₁₂H₆IN₃O₆, reflecting the electron-withdrawing nitro groups and the bulky iodine substituent. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions between substituted phenyl ethers and aniline derivatives, with reaction rates influenced by solvent polarity and substituent electronic/steric effects .

Nitro groups activate the aromatic ring for nucleophilic attack while increasing thermal stability. The iodine substituent introduces steric bulk and moderate electron-withdrawing effects, which may modulate reactivity in further synthetic applications.

Properties

CAS No. |

60411-23-6 |

|---|---|

Molecular Formula |

C12H7IN4O6 |

Molecular Weight |

430.11 g/mol |

IUPAC Name |

N-(4-iodophenyl)-2,4,6-trinitroaniline |

InChI |

InChI=1S/C12H7IN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H |

InChI Key |

YWYPPOIUFVFEQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Iodo-2,4,6-trinitrodiphenylamine typically involves the nitration of diphenylamine followed by iodination The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the diphenylamine ring

Industrial Production Methods

Industrial production of 4’-Iodo-2,4,6-trinitrodiphenylamine may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Iodo-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as aniline or thiophenol in solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

Nucleophilic Substitution: Products include substituted diphenylamines.

Reduction: Products include 4’-amino-2,4,6-trinitrodiphenylamine.

Oxidation: Products depend on the specific oxidizing agent used.

Scientific Research Applications

4’-Iodo-2,4,6-trinitrodiphenylamine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 4’-Iodo-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets through its nitro and iodine groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and context. The compound’s ability to undergo nucleophilic substitution and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are closely related to 4'-Iodo-2,4,6-trinitrodiphenylamine, differing in substituent type, position, or number of nitro groups:

Substituent Effects on Reactivity and Stability

Nitro Groups

- Electron-withdrawing nature : Nitro groups deactivate the aromatic ring toward electrophilic substitution but enhance stability toward oxidation and thermal degradation.

- Positional effects : In this compound, the 2,4,6-nitro substitution creates a highly electron-deficient ring, favoring SNAr reactions (as observed in ). Comparatively, 4,4'-Dinitrodiphenylamine lacks the third nitro group, reducing its electron deficiency and reactivity .

Halogen Substituents

- Iodine vs. Chlorine: Iodine’s larger atomic radius introduces greater steric hindrance compared to chlorine. This may slow reaction rates in crowded environments.

- Electronic effects : While both halogens are electron-withdrawing, chlorine’s higher electronegativity creates a stronger inductive effect, whereas iodine’s +R resonance can slightly donate electron density in certain contexts .

Reaction Pathways and Solvent Effects

- SNAr Mechanisms :

- In acetonitrile, this compound formation follows a base-catalyzed pathway with a zwitterionic intermediate, as described in .

- In contrast, 4,4'-Dinitrodiphenylamine exhibits slower reaction kinetics due to fewer nitro groups, reducing the zwitterion stabilization .

- Reactions in DMSO involve both catalyzed and uncatalyzed pathways, highlighting solvent polarity’s role in stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.